molecular formula C14H11ClO4S B13618185 Methyl 5-(chlorosulfonyl)-2-phenylbenzoate

Methyl 5-(chlorosulfonyl)-2-phenylbenzoate

Cat. No.: B13618185
M. Wt: 310.8 g/mol
InChI Key: QOAUCMBMNQQCLW-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-phenylbenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenylbenzoate structure. It is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-2-phenylbenzoate typically involves the chlorosulfonation of methyl 2-phenylbenzoate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions usually require a controlled temperature to prevent decomposition and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for efficiency and safety, with strict control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)-2-phenylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-phenylbenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Methyl 5-(chlorosulfonyl)-2-phenylbenzoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structure, which combines a benzoate ester with a chlorosulfonyl group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications .

Properties

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

IUPAC Name

methyl 5-chlorosulfonyl-2-phenylbenzoate

InChI

InChI=1S/C14H11ClO4S/c1-19-14(16)13-9-11(20(15,17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

QOAUCMBMNQQCLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2

Origin of Product

United States

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